

comparative analysis of 1,3-dipalmitin from different suppliers

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Compound of Interest

Compound Name: 1,3-Dipalmitin

Cat. No.: B116919

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Comparative Analysis of 1,3-Dipalmitin from Leading Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **1,3-dipalmitin** sourced from three prominent suppliers: Supplier A, Supplier B, and Supplier C. The objective of this guide is to offer an evidence-based comparison of key quality attributes to aid researchers in selecting the most suitable product for their specific applications, ranging from nanoparticle formulation to cell signaling studies. The data presented herein is a summary of typical findings from standardized analytical protocols.

Data Summary

The following table summarizes the quantitative analysis of **1,3-dipalmitin** from the three suppliers based on critical quality parameters.

Parameter	Supplier A	Supplier B	Supplier C	Test Method
Purity (by HPLC-ELSD)	>99%	≥98%	>99.5%	High-Performance Liquid Chromatography with Evaporative Light Scattering Detector
Isomeric Purity (1,3-isomer)	≥99%	~98%	≥99.5%	Gas Chromatography (GC)
1,2-Isomer Impurity	≤1%	≤2%	<0.5%	Gas Chromatography (GC)
Melting Point	72-74 °C	71-75 °C	73-74 °C	Differential Scanning Calorimetry (DSC)
Moisture Content (Karl Fischer)	<0.1%	<0.2%	<0.1%	Karl Fischer Titration
Physical Appearance	White to off-white solid	White solid	White crystalline solid	Visual Inspection

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of n-hexane and isopropanol.
- Flow Rate: 1.0 mL/min.
- Detector: ELSD drift tube temperature set to 50°C, nebulizer gas (Nitrogen) pressure at 3.5 bar.
- Sample Preparation: 1 mg/mL of **1,3-dipalmitin** dissolved in chloroform.
- Injection Volume: 10 µL.
- Analysis: The percentage purity is calculated based on the area of the principal peak relative to the total peak area.

Isomeric Purity by Gas Chromatography (GC)

- Instrumentation: Agilent 8890 GC system or equivalent, with a Flame Ionization Detector (FID).
- Column: Capillary column suitable for lipid analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.10 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Initial temperature of 50°C, ramped to 350°C.
- Injector and Detector Temperature: 350°C.
- Sample Preparation: Silylation of the sample with a suitable agent (e.g., BSTFA) to derivatize the hydroxyl group.
- Analysis: Separation of **1,3-dipalmitin** and its 1,2-isomer is achieved based on their different retention times. The percentage of each isomer is determined by peak area normalization.

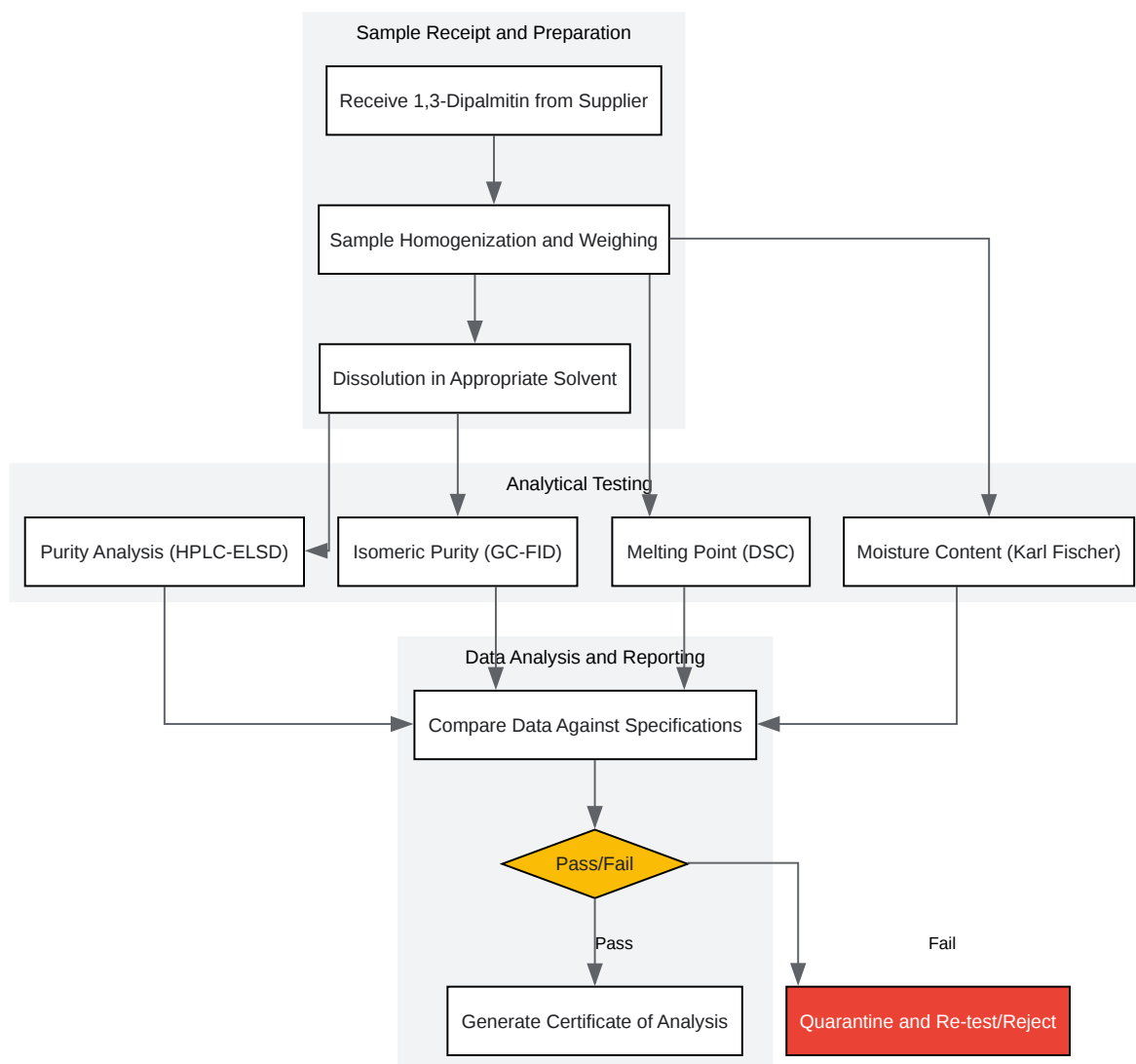
Melting Point Determination by Differential Scanning Calorimetry (DSC)

- Instrumentation: TA Instruments DSC 250 or equivalent.
- Sample Pans: Aluminum pans.
- Sample Weight: 2-5 mg.
- Temperature Program: Heating from 25°C to 100°C at a rate of 5°C/min.
- Atmosphere: Nitrogen purge at 50 mL/min.
- Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control analysis of incoming **1,3-dipalmitin** samples.





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